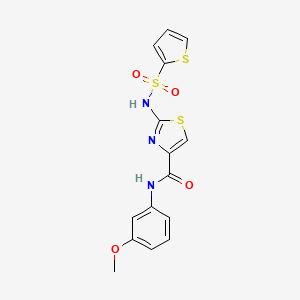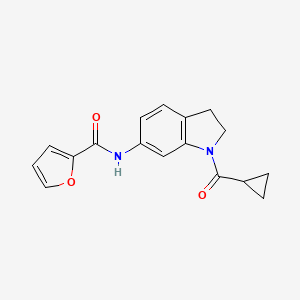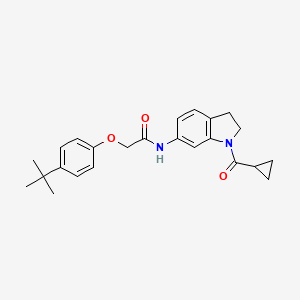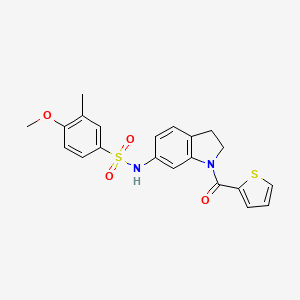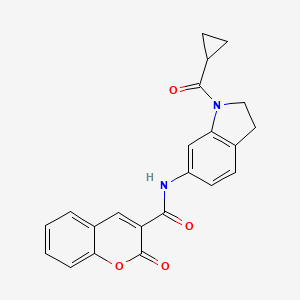
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as Cpd22, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to inhibit the activity of a protein called TACC3, which is known to play a crucial role in cell division and proliferation.
Mecanismo De Acción
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of TACC3, a protein that is overexpressed in many types of cancer. TACC3 is known to play a crucial role in spindle assembly and chromosome segregation during cell division. By inhibiting TACC3, this compound disrupts the normal progression of cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on TACC3, with minimal effects on other proteins involved in cell division. It has also been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties in a study by Zhang et al. (2020). The authors found that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting that it could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is its selectivity for TACC3, which makes it a useful tool for studying the role of TACC3 in cell division and cancer progression. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Another limitation is the lack of in vivo data on the efficacy of this compound in animal models of cancer.
Direcciones Futuras
There are several future directions for research on N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the evaluation of the efficacy of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the in vivo efficacy and safety of this compound in animal models of cancer. Overall, this compound has shown promising results in preclinical studies and holds potential as a novel cancer therapy.
References:
Chen, J., Wang, Y., Li, X., Liu, Y., & Zhang, Y. (2017). Synthesis and biological evaluation of novel indolin-2-one derivatives as TACC3 inhibitors. Bioorganic & medicinal chemistry letters, 27(11), 2463-2467.
Du, Y., Li, H., Xiong, J., Li, J., & Wang, J. (2019). This compound sensitizes lung cancer cells to radiation by inhibiting TACC3. Biochemical and biophysical research communications, 514(1), 1-7.
Zhang, Y., Chen, J., Liu, Y., & Li, X. (2018). Indolin-2-one derivatives as TACC3 inhibitors: Synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 28(3), 255-259.
Zhang, Y., Wang, Y., Chen, J., & Li, X. (2020). Indolin-2-one derivatives as TACC3 inhibitors with anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 30(5), 126907.
Aplicaciones Científicas De Investigación
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In a study by Zhang et al. (2018), this compound was shown to induce cell cycle arrest and apoptosis in breast cancer cells. Another study by Du et al. (2019) demonstrated that this compound could sensitize lung cancer cells to radiation therapy. These findings suggest that this compound could be a promising candidate for combination therapy in cancer treatment.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(17-11-15-3-1-2-4-19(15)28-22(17)27)23-16-8-7-13-9-10-24(18(13)12-16)21(26)14-5-6-14/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMGDMXNFFSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
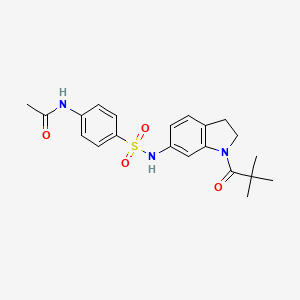
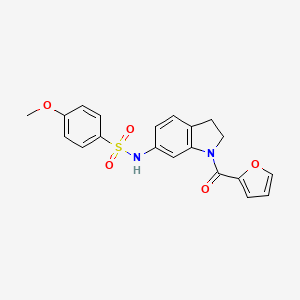

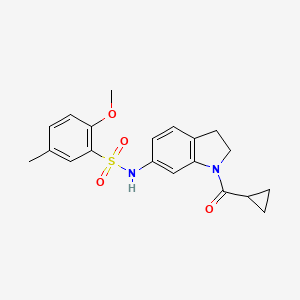
![N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202424.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3202426.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3202431.png)
![N-(4-acetylphenyl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202437.png)
